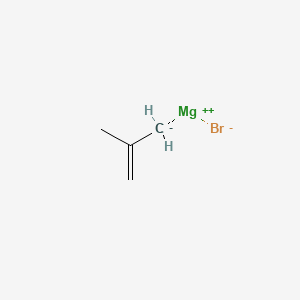
2-Methyl-2-propenylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a heterocyclic organic compound with the molecular formula (CH3)2C=CHMgBr and a molecular weight of 159.31 g/mol . This compound is typically used in various chemical reactions due to its reactivity and ability to form carbon-carbon bonds.
Méthodes De Préparation
2-Methyl-2-propenylmagnesium bromide is commonly prepared through the reaction of 2-methyl-2-propenyl bromide with magnesium in the presence of anhydrous ether or tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen . The general reaction is as follows:
(CH3)2C=CHBr+Mg→(CH3)2C=CHMgBr
Analyse Des Réactions Chimiques
2-Methyl-2-propenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: This compound is widely used in nucleophilic addition reactions to form carbon-carbon bonds.
Coupling Reactions: It is used in palladium-catalyzed coupling reactions with aryl tosylates to form biaryls.
Substitution Reactions: It can undergo substitution reactions with various electrophiles to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, anhydrous solvents like THF, and inert atmospheres to prevent unwanted side reactions . The major products formed from these reactions are typically alcohols, biaryls, and other carbon-carbon bonded compounds .
Applications De Recherche Scientifique
2-Methyl-2-propenylmagnesium bromide has several scientific research applications, including:
Organic Synthesis: It is used as a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is used in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is employed in the synthesis of biologically active compounds and drug intermediates.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-propenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved in these reactions are primarily based on the reactivity of the Grignard reagent with various electrophiles .
Comparaison Avec Des Composés Similaires
2-Methyl-2-propenylmagnesium bromide can be compared with other similar Grignard reagents, such as:
Isopropenylmagnesium bromide: Similar in structure but with different reactivity and applications.
1-Methyl-1-propenylmagnesium bromide: Another Grignard reagent with distinct properties and uses.
Allylmagnesium bromide: Used in similar types of reactions but with different selectivity and outcomes.
These compounds share similarities in their use as Grignard reagents but differ in their specific reactivities and applications .
Propriétés
IUPAC Name |
magnesium;2-methanidylprop-1-ene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7.BrH.Mg/c1-4(2)3;;/h1-2H2,3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGLWRGUDEYNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)[CH2-].[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrMg |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)
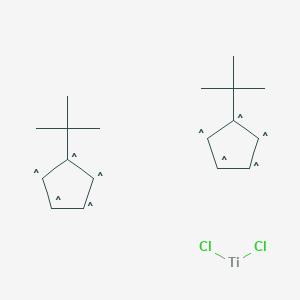
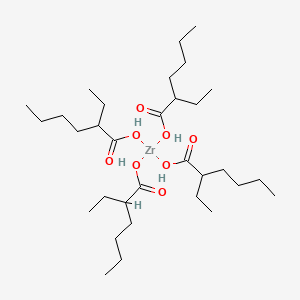
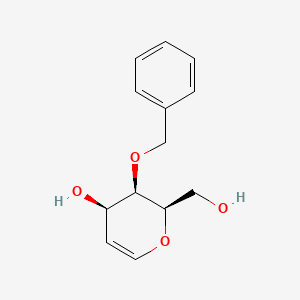
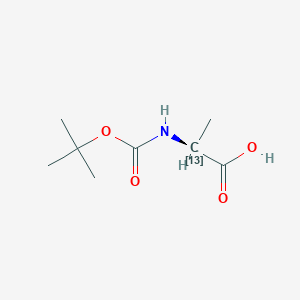
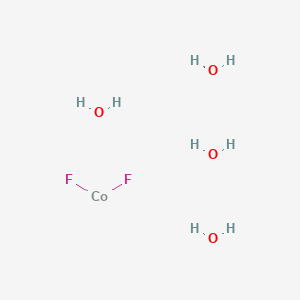
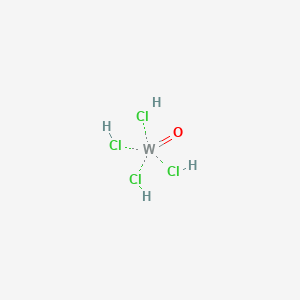

![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)
